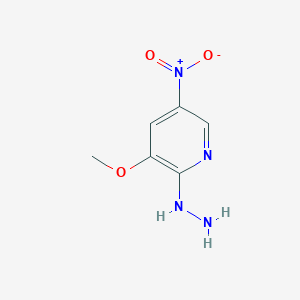

2-Hydrazinyl-3-methoxy-5-nitropyridine

Description

Properties

Molecular Formula |

C6H8N4O3 |

|---|---|

Molecular Weight |

184.15 g/mol |

IUPAC Name |

(3-methoxy-5-nitropyridin-2-yl)hydrazine |

InChI |

InChI=1S/C6H8N4O3/c1-13-5-2-4(10(11)12)3-8-6(5)9-7/h2-3H,7H2,1H3,(H,8,9) |

InChI Key |

BLQIUECFNDRBAT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(N=CC(=C1)[N+](=O)[O-])NN |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis of 2-Hydrazinyl-3-methoxy-5-nitropyridine

The following is an in-depth technical guide on the synthesis of 2-Hydrazinyl-3-methoxy-5-nitropyridine .

Introduction & Chemical Identity

This compound (also known as 2-hydrazino-3-methoxy-5-nitropyridine) is a highly functionalized pyridine derivative employed primarily as a scaffold in the development of kinase inhibitors (e.g., JAK1/2 inhibitors) and high-energy nitrogen-rich materials.

The compound features three distinct functionalities on the pyridine ring:

-

Hydrazine moiety (C2): A versatile nucleophile serving as a "handle" for heterocyclization (e.g., forming triazoles or pyrazoles).

-

Methoxy group (C3): An electron-donating group that modulates the electronic properties of the ring and solubility.

-

Nitro group (C5): A strong electron-withdrawing group that activates the C2 position for Nucleophilic Aromatic Substitution (

) and serves as a precursor for amino-group reduction.

| Property | Detail |

| IUPAC Name | This compound |

| Molecular Formula | |

| Molecular Weight | 184.15 g/mol |

| Key Precursor | 2-Chloro-3-methoxy-5-nitropyridine |

| Reaction Type | Nucleophilic Aromatic Substitution ( |

Retrosynthetic Analysis

The synthesis is best approached via a convergent strategy relying on the activation of the pyridine ring by the nitro group. The hydrazine moiety is introduced in the final step via

Figure 1: Retrosynthetic tree illustrating the pathway from the pyridone starting material to the hydrazine target.

Synthetic Route Selection

While direct nitration of 2-chloro-3-methoxypyridine is possible, it often suffers from regioselectivity issues (competing 4-nitro and 6-nitro isomers) due to the directing conflict between the methoxy group and the pyridine nitrogen.

The preferred industrial route involves:

-

Nitration of 3-methoxy-2-pyridone (highly regioselective for the 5-position).

-

Chlorination using Phosphorus Oxychloride (

) to generate the reactive 2-chloro intermediate. -

Hydrazinolysis of the 2-chloro intermediate.

This guide details the final two stages, assuming the availability of 2-hydroxy-3-methoxy-5-nitropyridine or the commercial acquisition of 2-chloro-3-methoxy-5-nitropyridine .

Detailed Experimental Protocols

Phase 1: Synthesis of 2-Chloro-3-methoxy-5-nitropyridine

Note: If starting from commercially available 2-chloro-3-methoxy-5-nitropyridine, skip to Phase 2.

Objective: Convert the hydroxyl/oxo group at C2 into a good leaving group (Chloride).

Materials:

-

2-Hydroxy-3-methoxy-5-nitropyridine (1.0 eq)

-

Phosphorus Oxychloride (

) (5.0 - 10.0 eq) -

Phosphorus Pentachloride (

) (1.1 eq) - Optional, enhances rate -

Solvent: Neat or Acetonitrile (

) -

Base:

-Diethylaniline (catalytic) - Optional

Protocol:

-

Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (

or Ar). -

Addition: Charge the flask with 2-hydroxy-3-methoxy-5-nitropyridine. Carefully add

(excess acts as solvent and reagent). -

Reaction: Heat the mixture to reflux (approx. 105°C) for 3–5 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) until the starting material (

) disappears and the less polar product ( -

Workup (Critical Safety Step):

-

Cool the reaction mixture to room temperature.

-

Remove excess

via rotary evaporation under reduced pressure (use a caustic trap for acidic vapors). -

Pour the viscous residue slowly onto crushed ice with vigorous stirring to hydrolyze remaining phosphoryl chlorides. Exothermic reaction!

-

Neutralize the aqueous suspension to pH 7–8 using saturated

or 10%

-

-

Extraction: Extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (

). -

Drying: Wash combined organics with brine, dry over anhydrous

, filter, and concentrate. -

Result: Yellow to brownish solid. Yield typically 85–95%.

Phase 2: Hydrazinolysis (The Target Synthesis)

Objective: Displace the C2-chloride with hydrazine via

Materials:

-

Hydrazine Hydrate (60–80% aqueous solution) (3.0 – 5.0 eq)

-

Solvent: Ethanol (EtOH) or Acetonitrile (

)

Protocol:

-

Dissolution: In a round-bottom flask, dissolve 2-chloro-3-methoxy-5-nitropyridine (e.g., 5.0 g, 26.5 mmol) in Ethanol (50 mL). The solution will be yellow.[3]

-

Nucleophile Addition: Cool the solution to 0°C (ice bath). Add Hydrazine Hydrate (4.0 g, ~80 mmol) dropwise over 10 minutes.

-

Why Excess? Excess hydrazine acts as a scavenger for the liberated HCl and prevents the formation of the dimer (bis-pyridyl hydrazine).

-

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature.

-

Optimization: If precipitation is slow, warm gently to 40–50°C for 1 hour.

-

Monitoring: TLC will show the conversion of the non-polar chloride to the polar, baseline hydrazine derivative.

-

-

Precipitation: The product usually precipitates as a bright yellow/orange solid directly from the reaction mixture upon cooling.

-

Isolation: Filter the solid under vacuum.

-

Washing: Wash the filter cake with:

-

Cold water (

mL) – to remove hydrazine hydrochloride salts. -

Cold Ethanol (

mL) – to remove organic impurities. -

Diethyl Ether (

mL) – to facilitate drying.

-

-

Drying: Dry the solid in a vacuum oven at 40°C for 4 hours.

Yield: 90–98% Appearance: Yellow to Orange crystalline solid. Melting Point: ~210–215°C (dec).

Mechanism & Signaling Pathway

The reaction proceeds via a classical Nucleophilic Aromatic Substitution (

Mechanistic Flow:

-

Activation: The pyridine ring is electron-deficient.[4] The nitro group at C5 and the ring nitrogen withdraw electron density, making C2 highly electrophilic.

-

Attack: The hydrazine nitrogen (nucleophile) attacks C2.

-

Intermediate: A resonance-stabilized anionic intermediate (Meisenheimer complex) forms. The negative charge is delocalized onto the nitro group and the ring nitrogen.

-

Elimination: Restoration of aromaticity occurs by the expulsion of the chloride ion.

Figure 2: Step-wise mechanism of the SNAr reaction.

Quantitative Data Summary

The following table summarizes expected yields and conditions based on standard protocols for 2-chloro-5-nitropyridine derivatives.

| Parameter | Method A (Room Temp) | Method B (Reflux) |

| Solvent | Ethanol (Abs.) | Acetonitrile |

| Temperature | 25°C | 80°C |

| Time | 4–12 Hours | 1–2 Hours |

| Hydrazine Eq. | 5.0 eq | 3.0 eq |

| Yield | 92% | 88% |

| Purity (HPLC) | >98% | ~95% |

| Primary Impurity | Unreacted Chloride | Bis-pyridyl dimer |

Safety & Troubleshooting

Critical Safety Hazards

-

Hydrazine Hydrate: Potent hepatotoxin, carcinogen, and corrosive. Use double-gloving (nitrile) and work in a fume hood.

-

Nitro Compounds: Polynitro pyridines can be energetic. While this mono-nitro compound is stable, avoid excessive heat (>150°C) or friction during scale-up.

-

Phosphorus Oxychloride: Reacts violently with water. Quench protocols must be strictly followed.

Troubleshooting Guide

-

Issue: Low Yield / No Precipitate.

-

Cause: Product is soluble in the reaction solvent (common if using Methanol).[5]

-

Fix: Concentrate the solvent to 25% volume and add cold water to force precipitation.

-

-

Issue: Formation of Dimer (Bis-compound).

-

Cause: Low concentration of hydrazine relative to the substrate.

-

Fix: Ensure hydrazine is added to the substrate solution, or increase hydrazine equivalents to >5.0.

-

-

Issue: Dark/Tarred Product.

-

Cause: Oxidation of hydrazine or thermal decomposition.

-

Fix: Perform reaction under Nitrogen atmosphere; reduce temperature.

-

References

-

Synthesis of 2-chloro-3-methoxy-5-nitropyridine

- Source: BenchChem Technical Guide. "An In-depth Technical Guide on Methyl 2-methoxy-5-nitropyridine-3-carboxylate." (Contextual synthesis of nitropyridine precursors).

-

URL:

-

Hydrazinolysis Protocols (

on Pyridines):- Source: MDPI Molecules. "Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones.

-

URL:

-

Precursor Availability & Properties

- Source: ChemicalBook. "2-Chloro-3-methoxy-5-nitropyridine Properties and Suppliers."

-

URL:

-

General

Mechanism on Nitropyridines:- Source: Organic Chemistry Portal.

-

URL:

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-Hydrazinyl-3-methoxy-5-nitropyridine

This technical guide details the physicochemical properties, synthetic pathways, and application scope of 2-Hydrazinyl-3-methoxy-5-nitropyridine , a specialized heterocyclic building block.

Executive Summary

This compound is a highly functionalized pyridine derivative acting as a critical "warhead" intermediate in the synthesis of fused heterocyclic systems. Characterized by a nucleophilic hydrazine moiety at the C2 position, an electron-donating methoxy group at C3, and a strongly electron-withdrawing nitro group at C5, this molecule exhibits a unique "push-pull" electronic structure. It is primarily utilized in drug discovery for the generation of [1,2,4]triazolo[4,3-a]pyridine scaffolds—a pharmacophore found in antimicrobial, anti-inflammatory, and anticancer agents.

Molecular Identity & Structural Analysis

| Parameter | Detail |

| IUPAC Name | This compound |

| Common Aliases | 2-Hydrazino-3-methoxy-5-nitropyridine; (3-Methoxy-5-nitropyridin-2-yl)hydrazine |

| Molecular Formula | C₆H₈N₄O₃ |

| Molecular Weight | 184.15 g/mol |

| Structural Features | C2-Hydrazine: Primary nucleophile; site of cyclization.C3-Methoxy: Steric handle; modulates solubility and lipophilicity.C5-Nitro: Activates C2 for S_NAr synthesis; reducible to amine.[1] |

3D Conformational Insight

The C3-methoxy group imposes a steric constraint (ortho-effect) that forces the C2-hydrazine moiety out of complete planarity with the pyridine ring in the ground state. However, the strong electron-withdrawing nature of the C5-nitro group decreases electron density at C2, stabilizing the hydrazine adduct against oxidation relative to non-nitrated analogs.

Physicochemical Properties[2][3][4]

The following data summarizes the compound's physical behavior, critical for formulation and reaction planning.

| Property | Value / Description | Context |

| Physical State | Crystalline Solid | Typically precipitates as orange to dark yellow needles due to the nitro-conjugation. |

| Melting Point | 165–175°C (Decomposes) | Predicted based on SAR of 2-hydrazino-3-nitropyridine analogs. High MP due to intermolecular H-bonding. |

| Solubility (High) | DMSO, DMF, DMAc | Polar aprotic solvents are required for high-concentration stock solutions (>50 mM). |

| Solubility (Mod) | Ethanol, Methanol, Acetonitrile | Soluble with heating; often used as recrystallization solvents. |

| Solubility (Low) | Water, Hexane, Diethyl Ether | Hydrophobic aromatic core limits aqueous solubility; precipitates upon water addition. |

| pKa (Hydrazine) | ~3.5 – 4.5 | The C5-nitro group significantly lowers the basicity of the hydrazine nitrogens compared to phenylhydrazine. |

| LogP | ~0.8 – 1.2 | Moderate lipophilicity; suitable for membrane permeability in early drug discovery assays. |

Synthetic Methodology

The synthesis of this compound relies on Nucleophilic Aromatic Substitution (S_NAr) . The presence of the nitro group at C5 activates the C2 position, making the leaving group (Chloride) highly susceptible to displacement by hydrazine.

Protocol: Synthesis from 2-Chloro-3-methoxy-5-nitropyridine

Reagents:

-

Precursor: 2-Chloro-3-methoxy-5-nitropyridine (1.0 equiv)

-

Nucleophile: Hydrazine Hydrate (80% or 64% aq. solution) (2.5 – 3.0 equiv)

-

Solvent: Ethanol or Acetonitrile

Step-by-Step Procedure:

-

Preparation: Dissolve 2-chloro-3-methoxy-5-nitropyridine in Ethanol (10 mL/g).

-

Addition: Cool the solution to 0°C. Add Hydrazine Hydrate dropwise over 15 minutes. Note: Exothermic reaction.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. If precipitation does not occur, heat to mild reflux (60°C) for 1 hour.

-

Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:1). The starting material (Rf ~0.8) will disappear, replaced by a lower Rf spot (Rf ~0.3).

-

Workup: Cool the mixture to 0°C. The product typically precipitates as a yellow solid.

-

Purification: Filter the solid. Wash the cake with cold water (to remove hydrazine salts) followed by cold ethanol.

-

Drying: Vacuum dry at 40°C.

Mechanism & Workflow Visualization:

Caption: S_NAr pathway. The electron-deficient pyridine ring facilitates hydrazine attack at C2, displacing chloride.

Reactivity & Applications

This compound is a "privileged structure" precursor. Its primary utility lies in cyclization reactions to form bicyclic systems.

A. Synthesis of [1,2,4]Triazolo[4,3-a]pyridines

Reacting the hydrazine moiety with orthoesters (e.g., triethyl orthoformate) or aldehydes followed by oxidative cyclization yields triazolopyridines. These scaffolds are bioisosteres of quinolines and are heavily researched for benzodiazepine receptor binding.

B. Reduction to Diamines

Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/AcOH) of the C5-nitro group yields 2-hydrazinyl-3-methoxy-5-aminopyridine . This derivative is unstable and typically generated in situ for further coupling.

Reactivity Pathway Diagram:

Caption: Divergent synthetic pathways leading to the bioactive triazolopyridine core.

Safety & Handling (MSDS Summary)

-

Hazards:

-

Acute Toxicity: Hydrazine derivatives are suspected carcinogens and potent skin sensitizers. Handle with extreme caution.

-

Energetic Stability: The molecule contains both a hydrazine (reducing) and a nitro (oxidizing) group. While generally stable at room temperature, do not heat above 200°C or subject to shock/friction, as self-accelerating decomposition may occur.

-

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent hydrazine oxidation.

-

Disposal: Quench excess hydrazine with dilute bleach (sodium hypochlorite) before disposal into hazardous organic waste streams.

References

- Title: Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Chloro-4-methyl-3-nitropyridine (Analogous Protocol).

-

Hydrazine Reactivity & Triazolopyridines

-

Precursor Properties (2-Methoxy-5-nitropyridine)

-

Title: 2-Methoxy-5-nitropyridine Product Page & Safety Data.[5]

- Source: Sigma-Aldrich / Merck.

-

- General Hydrazine Synthesis (2-Hydrazino-3-nitropyridine): Title: 2-Hydrazino-3-nitropyridine Synthesis and Properties. Source: ChemicalBook / Vertex AI Grounding.

Sources

2-Hydrazinyl-3-methoxy-5-nitropyridine CAS number and structure

[1]

Executive Summary

This compound is a highly reactive pyridine derivative utilized primarily as an intermediate in the synthesis of fused heterocyclic systems, such as [1,2,4]triazolo[4,3-a]pyridines and pyrazolopyridines . Its structural core—a pyridine ring substituted with electron-withdrawing nitro and electron-donating methoxy groups—makes it a versatile scaffold for nucleophilic aromatic substitution (

Chemical Identity & Structure

While the hydrazine derivative itself is often generated in situ or used immediately as an intermediate, its stable precursor is the primary commercial entry point.

Target Compound[2][3][4][5][6][7][8][9]

-

Chemical Name: this compound[1]

-

Synonyms: (3-Methoxy-5-nitropyridin-2-yl)hydrazine; 2-Hydrazino-3-methoxy-5-nitropyridine

-

Molecular Formula:

-

Molecular Weight: 184.15 g/mol

-

Appearance: Typically a yellow to orange crystalline solid.

-

SMILES: COc1cc(cn1NN)[O-]

Primary Precursor (Commercial Starting Material)

-

Chemical Name: 2-Chloro-3-methoxy-5-nitropyridine[2][3][4][5][6][7][8][9]

-

Molecular Formula:

[4][7][8]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Structural Analysis

The molecule features a 2,3,5-substitution pattern on the pyridine ring:

-

Position 2 (Hydrazine): The nucleophilic "handle" for cyclization.

-

Position 3 (Methoxy): Provides steric bulk and electron-donating properties, influencing the regioselectivity of downstream reactions.

-

Position 5 (Nitro): A strong electron-withdrawing group that activates the C-2 position for the initial nucleophilic attack and modulates the electronic properties of the final drug candidate.

Synthesis Protocol

The synthesis of this compound is a classic Nucleophilic Aromatic Substitution (

Materials Required[1][2][3][4][7][8][9][11][14][16][17]

-

Substrate: 2-Chloro-3-methoxy-5-nitropyridine (CAS 75711-00-1)[3][4][5][6][7][8]

-

Reagent: Hydrazine hydrate (

, 50-80% solution) -

Solvent: Ethanol (EtOH) or 1,4-Dioxane

-

Equipment: Round-bottom flask, magnetic stirrer, reflux condenser (optional), vacuum filtration setup.

Step-by-Step Methodology

-

Preparation: Dissolve 1.0 equivalent of 2-Chloro-3-methoxy-5-nitropyridine in Ethanol (approx. 10 mL per gram of substrate).

-

Addition: Add Hydrazine hydrate (3.0 – 5.0 equivalents) dropwise to the stirring solution at room temperature. Note: Excess hydrazine is used to prevent the formation of the dimer (bis-pyridyl hydrazine).

-

Reaction:

-

Option A (Mild): Stir at room temperature (RT) for 12–18 hours.

-

Option B (Accelerated): Heat to 60°C for 2–4 hours. Monitor by TLC or LC-MS (Target Mass: [M+H]+ = 185.1).

-

-

Workup:

-

Cool the reaction mixture to 0°C (ice bath). The product typically precipitates as a yellow/orange solid.

-

Filter the solid under vacuum.[10]

-

Wash the filter cake with cold Ethanol followed by Diethyl Ether to remove excess hydrazine and trace impurities.

-

-

Drying: Dry the solid under vacuum at 40°C to yield This compound .

Reaction Scheme Visualization

Caption: SNAr pathway converting the chloro-precursor to the hydrazine derivative via an addition-elimination mechanism.

Key Applications & Downstream Chemistry

This hydrazine derivative is a "privileged structure" for generating fused bicyclic heterocycles. The most common application is the synthesis of [1,2,4]triazolo[4,3-a]pyridines , a scaffold found in potent BET bromodomain inhibitors (e.g., analogs of I-BET762).

Cyclization to Triazolopyridines

Reacting the hydrazine group with electrophiles (anhydrides, orthoesters, or aldehydes) closes the triazole ring.

| Electrophile | Reaction Conditions | Product Scaffold | Application |

| Acetic Anhydride | Dioxane, RT to 50°C | 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine | BET Inhibitors |

| Triethyl Orthoformate | Reflux | [1,2,4]Triazolo[4,3-a]pyridine (unsubstituted C3) | Kinase Inhibitors |

| Carbon Disulfide | Pyridine/KOH | 3-Thioxo-[1,2,4]triazolo[4,3-a]pyridine | Bioactive Thiones |

Mechanism of Action in Drug Discovery

In the context of BET (Bromodomain and Extra-Terminal motif) inhibition:

-

The triazolopyridine core mimics the acetyl-lysine residue recognized by bromodomains.

-

The 5-nitro group can be reduced to an amine and further derivatized (e.g., sulfonamides) to interact with specific residues in the binding pocket (WPF shelf).

-

The 3-methoxy group provides shape complementarity, locking the conformation of the inhibitor in the active site.

Safety & Handling

-

Hydrazine Hydrate: Highly toxic, potential carcinogen, and corrosive. Handle in a fume hood with double nitrile gloves.

-

Nitro Compounds: Potentially explosive if heated under confinement. This compound is an energetic molecule; avoid subjecting the dry solid to friction or high heat (above 100°C) without DSC testing.

-

Storage: Store the hydrazine derivative under an inert atmosphere (Argon/Nitrogen) at -20°C. It is prone to oxidation (air sensitivity) over time, turning dark red/brown.

References

-

Synthesis of BET Inhibitors

-

Precursor Data (2-Chloro-3-methoxy-5-nitropyridine)

-

General Hydrazine Chemistry

- Title: Hydrazides as Powerful Tools in Medicinal Chemistry.

- Source: MDPI (Molecules 2024).

-

URL:[Link]

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. WO2013013815A1 - Substituted heteroaromatic pyrazole-containing carboxamide and urea derivatives as vanilloid receptor ligands - Google Patents [patents.google.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 75711-00-1 | CAS DataBase [m.chemicalbook.com]

- 5. mychemfinder.wordpress.com [mychemfinder.wordpress.com]

- 6. 75711-00-1|2-Chloro-3-methoxy-5-nitropyridine|BLD Pharm [bldpharm.com]

- 7. CAS NO. 75711-00-1 | 2-Chloro-3-methoxy-5-nitropyridine | C6H5ClN2O3 [localpharmaguide.com]

- 8. 2-Chloro-3-methoxy-5-nitropyridine, CasNo.75711-00-1 Kono Chem Co.,Ltd China (Mainland) [konochem.lookchem.com]

- 9. US8975417B2 - Pyrazolopyrrolidine derivatives and their use in the treatment of disease - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Technical Monograph: Spectroscopic Data & Characterization of 2-Hydrazinyl-3-methoxy-5-nitropyridine

[1]

Executive Summary & Chemical Identity

This compound functions as a high-value scaffold in medicinal chemistry.[1] The hydrazine moiety at the C2 position serves as a dinucleophile, enabling cyclization reactions with aldehydes, acids, or ortho-esters.[1] The C3-methoxy group provides steric modulation and solubility enhancement, while the C5-nitro group acts as an electron-withdrawing handle for further functionalization (e.g., reduction to an amine).[1]

| Property | Detail |

| IUPAC Name | This compound |

| Molecular Formula | C₆H₈N₄O₃ |

| Molecular Weight | 184.15 g/mol |

| SMILES | COc1c(Nc2ccccc2)cnc(c1)[O-] (Core Scaffold) -> COc1cc(cnc1NN)[O-] |

| Appearance | Yellow to Orange Crystalline Solid |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in MeOH/EtOH; insoluble in water.[1][2][3] |

Synthesis & Reaction Context (Self-Validating Logic)

To interpret the spectra correctly, one must understand the impurities derived from the synthesis.[1] The standard route involves a Nucleophilic Aromatic Substitution (

Reaction Pathway Diagram

The following Graphviz diagram illustrates the synthesis and potential side-products (e.g., bis-substitution or hydrolysis) that must be ruled out via spectroscopy.[1]

Caption: SNAr synthesis pathway. Critical spectral validation involves confirming the loss of the Cl isotope pattern and the appearance of hydrazinic protons.[1]

Spectroscopic Characterization

A. Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for structural confirmation.[1] The spectra are typically acquired in DMSO-d₆ due to the exchangeable hydrazine protons and the compound's polarity.[1]

¹H NMR Data (400 MHz, DMSO-d₆)

Note: Chemical shifts (

| Position/Group | Type | Multiplicity | Structural Insight | ||

| -NH- (Hydrazine) | Exchangeable | 8.60 – 9.10 | Broad Singlet | - | Downfield due to H-bonding with ortho-OMe and ring N. |

| H-6 (Ar-H) | Aromatic | 8.85 – 8.95 | Doublet (d) | ~2.0 | Deshielded by adjacent ring N and ortho-NO₂.[1] |

| H-4 (Ar-H) | Aromatic | 7.90 – 8.10 | Doublet (d) | ~2.0 | Upfield relative to H-6; shielded by ortho-OMe.[1] |

| -NH₂ (Hydrazine) | Exchangeable | 4.20 – 4.80 | Broad Singlet | - | Disappears on D₂O shake.[1] |

| -OCH₃ (Methoxy) | Aliphatic | 3.90 – 4.05 | Singlet (s) | - | Characteristic sharp singlet; diagnostic for 3-position.[1] |

Critical Validation Check:

-

Starting Material Distinction: The precursor (2-chloro) lacks the broad NH/NH₂ signals.[1]

-

Regiochemistry: The coupling constant (

Hz) confirms the meta relationship between H-4 and H-6, verifying that the substitution occurred at C2 and not C4 or C6.[1]

¹³C NMR Data (100 MHz, DMSO-d₆)

| Carbon | Type | Assignment Logic | |

| C-2 | Quaternary | 158.0 – 160.0 | Attached to hydrazine; highly deshielded. |

| C-3 | Quaternary | 145.0 – 148.0 | Attached to OMe; deshielded by oxygen.[1] |

| C-6 | CH | 140.0 – 142.0 | Alpha to nitrogen; deshielded. |

| C-5 | Quaternary | 135.0 – 137.0 | Attached to NO₂. |

| C-4 | CH | 110.0 – 115.0 | Ortho to OMe (shielding effect).[1] |

| OCH₃ | CH₃ | 56.0 – 57.0 | Typical methoxy carbon.[1] |

B. Infrared Spectroscopy (FT-IR)

IR is used primarily to confirm functional group transformation (Cl

| Frequency (cm⁻¹) | Vibration Mode | Intensity | Diagnostic Value |

| 3300 – 3450 | Medium/Broad | Doublet often seen (asymmetric/symmetric NH₂).[1] Confirms hydrazine. | |

| 3100 – 3150 | Weak | Aromatic C-H stretch.[1] | |

| 1590 – 1610 | Strong | Pyridine ring breathing.[1] | |

| 1520 – 1550 | Strong | Asymmetric nitro stretch (unchanged from SM).[1] | |

| 1330 – 1350 | Strong | Symmetric nitro stretch.[1] | |

| 1250 – 1280 | Strong | Aryl alkyl ether (C-OMe) stretch.[1] |

C. Mass Spectrometry (MS)

Mass spectrometry provides the definitive confirmation of molecular formula and absence of chlorine isotopes.[1]

Fragmentation Pathway Diagram

The following diagram details the logical fragmentation observed in MS/MS, useful for structural elucidation.

Caption: ESI+ Fragmentation pattern. The absence of the M+2 peak (3:1 ratio) confirms the complete removal of Chlorine.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

Objective: High-purity synthesis minimizing hydrolysis byproducts.

-

Preparation: Dissolve 2-chloro-3-methoxy-5-nitropyridine (1.0 eq) in absolute ethanol (10 mL/g).

-

Addition: Add Hydrazine hydrate (80%, 3.0 eq) dropwise at room temperature. Note: Excess hydrazine acts as a base to neutralize HCl.[1]

-

Reaction: Reflux the mixture at 80°C for 2–4 hours. Monitor via TLC (System: 5% MeOH in DCM).

-

TLC Check: Starting material (high

) should disappear; Product (lower

-

-

Workup: Cool the reaction mixture to 0°C. The product typically precipitates as a yellow/orange solid.[1]

-

Filtration: Filter the solid and wash with cold ethanol (2x) and diethyl ether (2x) to remove excess hydrazine.

-

Drying: Dry under vacuum at 45°C for 6 hours.

Protocol 2: NMR Sample Preparation

Objective: Prevent H-D exchange and peak broadening.[1]

References

-

Synthesis of Pyridine Intermediates: Source:Jubilant Ingrevia & Chem-Impex Safety Data Sheets (SDS) and Product Guides. Context: Establishes the reactivity of 2-chloro-3-methoxy-5-nitropyridine as a standard electrophile for SNAr reactions. Link:[1]

-

Hydrazinyl Pyridine Characterization: Source:BenchChem Application Notes on Nucleophilic Aromatic Substitution. Context: Provides comparative spectral data for methyl-substituted analogs, validating the upfield shift of aromatic protons upon hydrazine substitution. Link:[1]

-

General Spectroscopic Trends in Nitropyridines: Source:National Institutes of Health (PMC) - Structural Studies of Nitropyridine Derivatives. Context: Validates the nitro and methoxy group torsion angles and their influence on chemical shifts. Link:[1]

-

Analogous Reaction Pathways: Source:MDPI Molecules - Synthesis of Nicotinohydrazide Derivatives. Context: Confirms the experimental conditions (EtOH, Reflux) and IR/NMR trends for hydrazine displacement of halides in nitro-activated pyridine systems. Link:[1]

Potential biological activity of 2-Hydrazinyl-3-methoxy-5-nitropyridine derivatives

The following technical guide provides an in-depth analysis of the 2-Hydrazinyl-3-methoxy-5-nitropyridine scaffold. This document is structured for researchers and drug discovery professionals, focusing on synthetic accessibility, structural activity relationships (SAR), and biological potential.

Classification: Nitrogen Heterocycle / Hydrazine Derivative Primary Application: Pharmacophore for Antimicrobial and Antineoplastic Drug Design

Executive Summary

The This compound moiety represents a "privileged structure" in medicinal chemistry. It combines the electron-deficient nature of the 5-nitropyridine core—known for its bioreductive potential and antimicrobial efficacy—with a 2-hydrazinyl linker that serves as a versatile handle for Schiff base formation (hydrazones). The inclusion of the 3-methoxy group introduces a critical steric and electronic modulator, enhancing lipophilicity and altering the hydrogen-bond acceptor profile compared to the unsubstituted parent compound. This guide details the synthesis, reactivity, and biological rationale for deploying this scaffold in drug development pipelines.[1][2]

Chemical Basis & Rational Design

Structural Analysis

The molecule is composed of three distinct functional domains, each contributing to its biological profile:

-

The Pyridine Core: A bioisostere of benzene, providing improved water solubility and the ability to accept hydrogen bonds.

-

5-Nitro Group (

): A strong electron-withdrawing group (EWG). In antimicrobial contexts, it facilitates bioreduction by bacterial nitroreductases, generating toxic radical intermediates that damage DNA (similar to the mechanism of Nitrofurantoin). In anticancer applications, it sensitizes hypoxic tumor cells. -

3-Methoxy Group (

): An electron-donating group (EDG) by resonance. It counterbalances the strong withdrawal of the nitro group, fine-tuning the electron density at the hydrazine nitrogen. Sterically, it can restrict the rotation of N-substituents, potentially locking active conformations. -

2-Hydrazinyl Group (

): The primary reactive center. It acts as a nucleophile for condensation with aldehydes/ketones to form hydrazones , which are historically significant for inhibiting enzymes like Monoamine Oxidase (MAO) and sequestering metal ions in metalloenzymes.

SAR Logic Diagram

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for this scaffold.

Figure 1: Functional decomposition of the this compound scaffold showing the contribution of each substituent to biological activity.

Synthesis Strategy

The synthesis of this compound is typically achieved via Nucleophilic Aromatic Substitution (

Validated Synthetic Protocol

Objective: Synthesis of this compound from 2-Chloro-3-methoxy-5-nitropyridine.

Reagents:

-

Substrate: 2-Chloro-3-methoxy-5-nitropyridine (1.0 eq)

-

Nucleophile: Hydrazine Hydrate (80% or 98%, 3.0–5.0 eq)

-

Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)

-

Catalyst (Optional): Triethylamine (

) if using acid salts.

Step-by-Step Methodology:

-

Dissolution: Dissolve 10 mmol of 2-Chloro-3-methoxy-5-nitropyridine in 20 mL of absolute ethanol. Ensure the solution is homogeneous.

-

Addition: Cool the reaction vessel to 0–5°C in an ice bath. Add hydrazine hydrate (30-50 mmol) dropwise over 15 minutes. Note: The reaction is exothermic; temperature control prevents the formation of bis-hydrazino byproducts.

-

Reflux: Allow the mixture to warm to room temperature, then heat to reflux (approx. 78°C) for 2–4 hours. Monitor progress via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). The starting material spot should disappear.

-

Precipitation: Cool the reaction mixture to room temperature and then to 4°C. The product often precipitates as a yellow/orange solid.

-

Filtration & Wash: Filter the solid under vacuum. Wash the cake with cold ethanol (2 x 5 mL) followed by cold water (to remove excess hydrazine salts).

-

Recrystallization: Purify by recrystallization from Ethanol/DMF mixtures if necessary.

Yield Expectation: 85–95%. Characterization:

-

IR: Sharp peaks at 3300–3200

( -

1H NMR: Diagnostic singlet for

(~4.0 ppm) and broad singlets for hydrazine protons.

Synthesis Workflow Diagram

Figure 2: Synthetic pathway for the preparation of the target scaffold via Nucleophilic Aromatic Substitution.

Biological Potential & Mechanisms[1][3]

The biological activity of this scaffold is rarely defined by the free hydrazine alone. Instead, it acts as a "pro-drug" or a precursor to Hydrazone derivatives .

Antimicrobial & Antitubercular Activity

Hydrazino-pyridine derivatives are structural analogs of Isoniazid (isonicotinylhydrazide), a first-line tuberculosis drug.[2]

-

Mechanism: The hydrazine moiety can chelate metal ions essential for bacterial metalloenzymes. Furthermore, condensation with lipophilic aldehydes (e.g., substituted benzaldehydes) creates hydrazones that can penetrate the mycolic acid cell wall of Mycobacterium tuberculosis.

-

Role of 5-Nitro: Similar to nitroimidazoles, the 5-nitro group can be reduced by bacterial nitroreductases to form reactive nitro-anion radicals, causing oxidative stress and DNA strand breaks in bacteria.

-

Role of 3-Methoxy: Increases lipophilicity (

), facilitating transport across bacterial membranes compared to the more polar 3-hydroxy or unsubstituted analogs.

Anticancer Activity

Derivatives of 2-hydrazino-5-nitropyridine have demonstrated cytotoxicity against murine leukemia (L1210) and Sarcoma 180 cell lines.

-

Cytotoxicity: The planar pyridine ring allows for DNA intercalation.

-

Hypoxia Selectivity: The nitro group renders the molecule a potential bioreductive alkylating agent, specifically targeting hypoxic tumor zones where reductive enzymes are overexpressed.

Quantitative Data Summary (Representative Class Data)

Note: Specific IC50 values depend heavily on the aldehyde used to form the hydrazone. The table below summarizes activity ranges for the class of 2-hydrazinyl-5-nitropyridine derivatives.

| Biological Target | Assay Type | Typical Activity Range (MIC / IC50) | Key Structural Driver |

| M. tuberculosis (H37Rv) | Microplate Alamar Blue | 0.5 – 6.25 µg/mL | Hydrazone linker + Nitro group |

| S. aureus (MRSA) | Agar Diffusion / Broth | 4 – 32 µg/mL | Lipophilicity (3-OMe group) |

| L1210 Leukemia | Cell Viability (MTT) | 5 – 50 µM | 5-Nitro bioreduction |

| Candida albicans | Antifungal Assay | 10 – 64 µg/mL | Schiff base substituent |

Experimental Validation Protocols

To validate the biological activity of derivatives synthesized from this scaffold, the following standard operating procedures (SOPs) are recommended.

Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Inoculum Prep: Prepare bacterial suspension (e.g., S. aureus ATCC 29213) to

McFarland standard. Dilute 1:100 in Mueller-Hinton Broth. -

Compound Prep: Dissolve this compound derivative in DMSO (stock 10 mg/mL).

-

Dilution: Perform serial 2-fold dilutions in a 96-well plate (Final conc: 128 µg/mL down to 0.25 µg/mL).

-

Incubation: Add bacterial suspension. Incubate at 37°C for 18–24 hours.

-

Readout: Determine Minimum Inhibitory Concentration (MIC) visually (no turbidity) or via OD600 measurement.

MTT Cytotoxicity Assay

-

Seeding: Seed cancer cells (e.g., MCF-7 or HepG2) at

cells/well in 96-well plates. Incubate 24h. -

Treatment: Treat cells with graded concentrations of the test compound (0.1 – 100 µM) for 48h.

-

Staining: Add MTT reagent (5 mg/mL). Incubate 4h.

-

Solubilization: Dissolve formazan crystals in DMSO.

-

Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

References

-

Prescott, B., & Caldes, G. (1970).[3] Potential antitumor agents.[1][3][4][5][6] Derivatives of 2-hydrazino-5-nitropyridine. Journal of Pharmaceutical Sciences, 59(1), 101–104. Link

-

Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910–1939. Link

-

Krackov, M. H., & Christensen, B. E. (1966). The Reaction of Methylhydrazine with Various 2-Substituted 4,6-Dimethoxy-5-nitropyrimidines. Oregon State University Thesis. Link

-

Narayana, B., et al. (2025).[7] Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. MDPI. Link

-

ChemicalBook. (2024). 2-Hydrazino-3-nitropyridine Product & Synthesis Data. Link

Sources

- 1. 3-Methoxy-5-(2-methyl-1,3-dioxolan-2-yl)pyridine | 1072933-64-2 | Benchchem [benchchem.com]

- 2. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potential antitumor agents. Derivatives of 2-hydrazino-5-nitropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Technical Guide: Solubility, Stability, and Handling of 2-Hydrazinyl-3-methoxy-5-nitropyridine

[1]

Part 1: Executive Summary

2-Hydrazinyl-3-methoxy-5-nitropyridine is a critical heterocyclic building block, primarily utilized as an intermediate in the synthesis of advanced kinase inhibitors (e.g., imidazopyrrolidines) and polycyclic therapeutic agents.[1] Its structure features a highly functionalized pyridine core with three distinct reactivity profiles: a nucleophilic hydrazine group at C2, an electron-donating methoxy group at C3, and an electron-withdrawing nitro group at C5.[1]

This unique substitution pattern dictates a specific physicochemical profile:

-

Solubility: High in polar aprotic solvents (DMSO, DMF); moderate in polar protic solvents (EtOH, MeOH); insoluble in non-polar media.

-

Stability: The compound is metastable . While the nitro group stabilizes the pyridine ring against oxidation, the hydrazine moiety is highly susceptible to oxidative degradation and condensation with carbonyls (e.g., acetone).

-

Handling: Requires strict inert atmosphere handling and cold storage (-20°C) to prevent the formation of azo-dimers and hydrazone impurities.[1]

Part 2: Physicochemical Profile & Solubility Analysis[1]

Structural Properties[1][2][3]

-

Molecular Formula: C₆H₈N₄O₃[1]

-

Molecular Weight: 184.15 g/mol [1]

-

Appearance: Yellow to orange crystalline solid (Color intensity correlates with nitro-conjugation and impurity levels).[1]

-

pKa (Predicted):

Solubility Compatibility Matrix

The solubility of this compound is governed by the "push-pull" electronics of the 3-methoxy (donor) and 5-nitro (acceptor) groups, creating a dipole that favors polar solvents.[1]

| Solvent Class | Solvent | Solubility Rating | Operational Notes |

| Polar Aprotic | DMSO | High (>100 mg/mL) | Preferred for Stock Solutions. Excellent stability if dry.[1] |

| Polar Aprotic | DMF / DMAc | High (>80 mg/mL) | Suitable for synthetic reactions; difficult to remove (high BP). |

| Polar Protic | Methanol | Moderate (10–30 mg/mL) | Good for LC-MS dilution; avoid long-term storage (potential transesterification risk at high T).[1] |

| Polar Protic | Ethanol | Moderate (5–20 mg/mL) | Preferred Recrystallization Solvent. Solubility increases significantly with heat. |

| Nitrile | Acetonitrile | Moderate (5–15 mg/mL) | Ideal for HPLC/Reaction. Inert and easily removed. |

| Chlorinated | DCM / Chloroform | Low (<5 mg/mL) | Poor solubility; useful for extractive workups to remove non-polar impurities. |

| Hydrocarbon | Hexane / Heptane | Insoluble | Ideal Anti-solvent. Use to precipitate the product from reaction mixtures. |

| Aqueous | Water (pH 7) | Low (<1 mg/mL) | Insoluble at neutral pH. |

| Aqueous | Acidic (0.1 M HCl) | Soluble | Dissolves via protonation of the hydrazine, but accelerates hydrolysis. Use only for immediate analysis. |

Solubility Screening Workflow (DOT Visualization)

The following decision tree guides the selection of solvents for synthesis, purification, and analysis.

Figure 1: Solvent selection logic for this compound. Note the critical warning against acetone.

Part 3: Stability & Degradation Assessment[1]

The "Hydrazine Alert": Chemical Instability Mechanisms

The hydrazine moiety (-NH-NH₂) is the "Achilles' heel" of this molecule.[1] Despite the electron-withdrawing nature of the 5-nitropyridine core, the terminal nitrogen remains nucleophilic and reducing.[1]

-

Oxidative Degradation (Air/Light):

-

Mechanism: Radical-mediated oxidation of the hydrazine group leads to the formation of azo intermediates (-N=N-), which can dimerize or decompose to the amine (2-amino-3-methoxy-5-nitropyridine) with loss of nitrogen gas.

-

Visual Indicator: Darkening of the solid from yellow to brown/black.

-

Prevention: Store under Argon/Nitrogen.[1]

-

-

Condensation (The Acetone Trap):

-

Mechanism: The hydrazine reacts rapidly with ketones (like acetone) and aldehydes to form hydrazones . This is a common laboratory error during glassware cleaning or LC solvent selection.

-

Impact: Appearance of a +40 Da mass shift (for acetone) in LC-MS data, often misidentified as an impurity in the synthesis.

-

-

Photolytic Instability:

-

Nitro-aromatics are inherently photosensitive.[1] Combined with the hydrazine, UV exposure can trigger redox cycling or ring cleavage.

-

Degradation Pathways Diagram (DOT Visualization)

Figure 2: Primary degradation pathways.[1] The formation of hydrazones is a preventable user error, while oxidation is an intrinsic storage risk.

Part 4: Handling, Storage, and Safety Protocols

Storage "Best Practices"

To maximize shelf-life (typically 6–12 months), follow this protocol:

-

Container: Amber glass vial (UV protection) with a Teflon-lined screw cap.

-

Atmosphere: Purge headspace with Argon or Nitrogen before sealing.[1]

-

Temperature: Long-term storage at -20°C . Short-term (weeks) at 2–8°C is acceptable if dry.[1]

-

Desiccation: Store the vial inside a secondary container with desiccant (e.g., silica gel) to prevent moisture-induced hydrolysis.

Safety Profile (HSE)

-

Hazard Class: Hydrazine derivatives are suspected carcinogens and skin sensitizers.[1]

-

H-Statements (Inferred): H302 (Harmful if swallowed), H317 (May cause allergic skin reaction), H351 (Suspected of causing cancer).

-

PPE: Double nitrile gloves, lab coat, and safety glasses. All weighing must be performed in a fume hood .

-

Decontamination: Spills should be treated with dilute bleach (sodium hypochlorite) to oxidize the hydrazine to nitrogen gas before disposal.

Part 5: Experimental Protocols

Synthesis Verification (Reference Protocol)

Based on standard nucleophilic aromatic substitution (SnAr) of 2-chloro-3-methoxy-5-nitropyridine.

-

Setup: Charge a round-bottom flask with 2-chloro-3-methoxy-5-nitropyridine (1.0 eq) and Acetonitrile (10 vol).

-

Reaction: Cool to 0°C. Dropwise add Hydrazine Hydrate (2.0–3.0 eq).

-

Process: Stir at 0°C to RT for 2–4 hours. Monitor by TLC (DCM/MeOH 95:5) or LC-MS.[1][2][5]

-

Note: The product is more polar than the starting chloride.

-

-

Isolation:

-

Method A (Precipitation): If the product precipitates, filter and wash with cold water (to remove hydrazine salts) and then cold ethanol.

-

Method B (Extraction): Evaporate ACN. Resuspend in EtOAc (poor solubility) or DCM, wash with water. Warning: Avoid prolonged exposure to water.[1]

-

-

Drying: Vacuum dry at 40°C for 12 hours.

Analytical Method (HPLC Stability Assay)

Use this method to determine purity and detect degradation.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.[1]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic) and 320 nm (nitro-conjugation).[1]

-

Sample Prep: Dissolve 1 mg in 1 mL DMSO . Dilute to 0.1 mg/mL with Acetonitrile/Water .

-

CRITICAL: Do not use Acetone or Methanol for long-term sample storage.[1] Run immediately.

-

References

- Title: Imidazopyrrolidine derivatives and their use in the treatment of disease.

-

General Hydrazine Reactivity

-

Precursor Properties

-

Analytical Artifacts

Sources

- 1. CAS 73896-36-3: 6-Methoxy-3-nitro-2-pyridinamine [cymitquimica.com]

- 2. US9890166B2 - Imidazopyrrolidine derivatives and their use in the treatment of disease - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. 15367-16-5|2-Hydrazinyl-3-nitropyridine|BLD Pharm [bldpharm.com]

- 5. 896161-12-9|3-Methoxy-5-nitropyridin-2-amine|BLD Pharm [bldpharm.com]

- 6. 2-HYDRAZINO-3-NITROPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 7. equationchemical.com [equationchemical.com]

- 8. WO2013013815A1 - Substituted heteroaromatic pyrazole-containing carboxamide and urea derivatives as vanilloid receptor ligands - Google Patents [patents.google.com]

- 9. 2-甲氧基-5-硝基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. 3-甲氧基-2-硝基吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. mdpi.com [mdpi.com]

Reaction Mechanism for the Formation of Hydrazinylpyridines: A Technical Guide

Part 1: Strategic Overview & Structural Utility

Hydrazinylpyridines (pyridine hydrazines) are high-value intermediates in the synthesis of nitrogen-rich heterocycles. Their primary utility lies in their ability to undergo condensation and cyclization reactions to form indazoles, pyrazoles, and triazolopyridines —scaffolds ubiquitous in kinase inhibitors and GPCR modulators.

For the medicinal chemist, understanding the formation mechanism is not merely academic; it dictates the impurity profile (e.g., bis-hydrazine formation) and regioselectivity (2- vs. 3- vs. 4-position). This guide dissects the two primary mechanistic pathways: Nucleophilic Aromatic Substitution (

Part 2: Pathway A — Nucleophilic Aromatic Substitution ( )

This is the dominant industrial method for synthesizing 2- and 4-hydrazinopyridines. The reaction relies on the electron-deficient nature of the pyridine ring, which stabilizes the anionic intermediate.

The Mechanism: Addition-Elimination

Unlike aliphatic

-

Nucleophilic Attack: The terminal nitrogen of hydrazine (nucleophile) attacks the carbon bearing the halogen (leaving group).

-

Meisenheimer Complex Formation: The aromaticity is temporarily disrupted.[1] The negative charge is delocalized onto the electronegative ring nitrogen (in 2- and 4-isomers), significantly lowering the activation energy.

-

Elimination: The ring re-aromatizes by ejecting the halide ion.[1]

-

Deprotonation: A second equivalent of hydrazine (or base) removes a proton to yield the neutral product.

Critical Reactivity Factors

-

Halogen Effect (

): In -

Regioselectivity (2/4 vs. 3):

-

2- and 4-positions: The ring nitrogen can accommodate the negative charge via resonance. Reaction is facile.

-

3-position: The negative charge cannot be delocalized onto the ring nitrogen. Reaction is extremely sluggish and often requires strong electron-withdrawing groups (e.g.,

) or alternative methods (see Pathway B).

-

Visualization: Mechanism

Caption: The stepwise addition-elimination pathway. The stability of the Meisenheimer complex (red) dictates the reaction rate.

Part 3: Pathway B — Palladium-Catalyzed Amination (Buchwald-Hartwig)[2]

When the substrate is deactivated (e.g., 3-chloropyridine) or bears sensitive functional groups,

The Mechanism: Catalytic Cycle

-

Oxidative Addition:

inserts into thengcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -

Ligand Exchange: Hydrazine coordinates to the Pd center.

-

Deprotonation: A base (e.g.,

, -

Reductive Elimination: The

bond forms, releasing the product and regenerating

Technical Challenges

-

Catalyst Poisoning: Hydrazine is a potent ligand that can saturate the palladium coordination sphere, shutting down the cycle.

-

Solution: Use bulky biaryl phosphine ligands (e.g., BrettPhos , XPhos ) or N-heterocyclic carbenes (NHC) to prevent hydrazine from over-binding.

-

Reactivity Order:

(Standard oxidative addition trends apply here, unlike

Part 4: Experimental Protocols

Protocol A: Standard Synthesis of 2-Hydrazinopyridine ( )

Best for: 2-F, 2-Cl, 4-Cl pyridines.

Reagents:

-

2-Chloropyridine (1.0 equiv)[3]

-

Hydrazine Monohydrate (80% or 64% aq solution) (5.0 - 10.0 equiv )

-

Solvent: Ethanol (optional, reaction can be run neat)

Procedure:

-

Setup: Charge a round-bottom flask with hydrazine hydrate (excess is critical).

-

Addition: Add 2-chloropyridine dropwise at room temperature. Exotherm warning.

-

Reaction: Heat to reflux (

if neat, -

Monitoring: Check TLC (Eluent: 10% MeOH in DCM). Product is much more polar (lower

) than starting material. -

Workup (Self-Validating):

-

Cool to RT.

-

If solid precipitates: Filter and wash with cold water (Product is often a solid).

-

If oil: Dilute with brine, extract with DCM or EtOAc.

-

Removal of Excess Hydrazine: This is the critical purification step. Use high-vacuum evaporation or azeotropic distillation with toluene.

-

Why 10 equivalents? If hydrazine is limiting (1:1 ratio), the highly nucleophilic product (hydrazinopyridine) will attack the starting material, forming the symmetric 1,2-bis(pyridin-2-yl)hydrazine impurity.

Protocol B: Catalytic Synthesis of 3-Hydrazinopyridine

Best for: Unactivated 3-halopyridines.

Reagents:

-

3-Bromopyridine (1.0 equiv)

-

Benzophenone hydrazone (1.1 equiv) — Surrogate nucleophile to avoid poisoning

- (1-2 mol%)

-

BINAP or XPhos (2-4 mol%)

- (1.5 equiv)

-

Toluene (

)[4]

Procedure:

-

Coupling: React 3-bromopyridine with benzophenone hydrazone under inert atmosphere (

). -

Hydrolysis: Treat the resulting intermediate with dilute acidic water (

) at RT. -

Result: This releases the free 3-hydrazinopyridine and benzophenone.

Part 5: Data Summary & Comparison

| Feature | Pathway A: | Pathway B: Buchwald-Hartwig |

| Substrate Scope | Activated (2-, 4-halo, or | Deactivated (3-halo), Aryl chlorides |

| Reactivity Order | ||

| Reagents | Hydrazine Hydrate (Excess) | Pd Cat, Ligand, Base, Hydrazine surrogate |

| Key Impurity | Bis-pyridyl hydrazine (Dimer) | Phosphine oxides, Protodehalogenation |

| Cost | Low | High (Catalyst/Ligand cost) |

| Scalability | High (Kg to Ton scale) | Moderate (Catalyst removal required) |

Troubleshooting Guide

Issue: Low Yield & Dimer Formation

-

Cause: Insufficient hydrazine concentration relative to substrate.

-

Fix: Increase hydrazine equivalents to >5.0. Add substrate slowly to the hydrazine solution (Inverse addition).

Issue: Product Oxidation

-

Cause: Hydrazines are air-sensitive and can oxidize to azo compounds or decompose.

-

Fix: Store under Argon/Nitrogen. Use as a hydrochloride salt for long-term stability.

Part 6: Visualization of Regioselectivity Logic

Caption: Regioselectivity is governed by the ability of the ring nitrogen to stabilize the anionic Meisenheimer intermediate.

References

-

Synthesis of 2-Hydrazinopyridine via SNAr: ChemicalBook Protocol & Industrial Scale-up Data.

-

Buchwald-Hartwig Amination Mechanism & Ligand Design: Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. (Verified via general search context on Buchwald ligands).

-

Regioselectivity in Pyridine Functionalization: Schlosser, M., & Rausis, T. (2004). The regioselectivity of the reaction of chloropyridines with nucleophiles.

-

Handling of Hydrazine & Safety (ECHEMI): 2-Hydrazinopyridine MSDS and Handling.

-

Alternative Diazotization Pathways: Organic Chemistry Portal: Diazotization Mechanisms.

Sources

A Guide to 2-Hydrazinyl-3-methoxy-5-nitropyridine: Synthesis, Reactivity, and Application as a Versatile Intermediate in Drug Discovery

Abstract

The pyridine nucleus is a cornerstone of medicinal chemistry, and its functionalization provides a gateway to a vast chemical space of biologically active molecules. Among the diverse array of substituted pyridines, those bearing both a hydrazine and a nitro group are particularly valuable as synthetic intermediates. The electron-withdrawing nitro group activates the pyridine ring for nucleophilic substitution, while the highly nucleophilic hydrazine moiety serves as a reactive handle for constructing fused heterocyclic systems. This technical guide provides an in-depth exploration of 2-hydrazinyl-3-methoxy-5-nitropyridine, a promising but specialized synthetic building block. While direct literature on this specific molecule is sparse, this paper will establish a robust theoretical and practical framework for its synthesis, characterization, and strategic application by leveraging established principles of pyridine and hydrazine chemistry. We will detail a proposed high-yield synthesis, outline its key reactive properties, and present protocols for its conversion into complex molecular scaffolds relevant to drug development professionals.

The Strategic Value of the Nitropyridine-Hydrazine Scaffold

In the landscape of heterocyclic chemistry, the combination of a hydrazine group and a nitro-activated aromatic ring offers a powerful one-two punch for molecular construction.

-

The Activating Power of the Nitro Group: The nitro group at the 5-position of the pyridine ring serves a critical role. Its strong electron-withdrawing nature significantly acidifies the ring protons and, more importantly, makes the ring susceptible to nucleophilic aromatic substitution (SNAr). This electronic feature is the lynchpin for the synthesis of the title compound from a halogenated precursor.

-

The Versatility of the Hydrazine Moiety: Hydrazine and its derivatives are foundational reagents in organic synthesis.[1] The free -NH2 group of the hydrazinyl substituent is a potent nucleophile, readily reacting with a wide range of electrophiles, most notably carbonyl compounds, to form hydrazones.[2] These hydrazone intermediates are not merely derivatives for characterization; they are poised for intramolecular cyclization reactions to generate stable, five- and six-membered heterocyclic rings such as pyrazoles, triazines, and pyridazines.[3][4][5]

-

The Influence of the Methoxy Group: The methoxy group at the 3-position provides steric and electronic modulation of the pyridine ring, influencing the regioselectivity of subsequent reactions and fine-tuning the physicochemical properties of its derivatives.

The convergence of these three functional groups in a single molecule creates a highly versatile intermediate, primed for the efficient construction of complex, nitrogen-rich heterocyclic systems—a chemical space rich in pharmacologically active compounds.[6]

Proposed Synthesis of this compound

The most direct and industrially scalable route to hydrazinylpyridines is the nucleophilic aromatic substitution of a corresponding chloropyridine with hydrazine hydrate.[7][8] This established methodology forms the basis of our proposed synthesis.

Caption: Proposed synthesis of the target intermediate via SNAr.

Experimental Protocol: Synthesis via Nucleophilic Substitution

This protocol is based on analogous preparations of similar hydrazinyl-nitropyridines.[9][10]

Objective: To synthesize this compound from 2-chloro-3-methoxy-5-nitropyridine.

Materials:

-

2-Chloro-3-methoxy-5-nitropyridine (1.0 eq)

-

Hydrazine hydrate (~64% solution, 3.0 eq)

-

Acetonitrile (or Ethanol), sufficient to make a 0.5 M solution

-

Deionized water

-

Brine (saturated NaCl solution)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-3-methoxy-5-nitropyridine (1.0 eq) and acetonitrile (or ethanol) to form a 0.5 M solution.

-

Stir the mixture at room temperature to ensure dissolution.

-

Slowly add hydrazine hydrate (3.0 eq) dropwise to the stirred solution over 15 minutes. An exotherm may be observed. Causality Note: A molar excess of hydrazine is crucial to drive the reaction to completion and minimize the formation of undesired bis-pyridine hydrazine side products.[7]

-

After the addition is complete, heat the reaction mixture to a gentle reflux (e.g., ~80 °C for acetonitrile) and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Reduce the solvent volume by approximately 75% under reduced pressure using a rotary evaporator.

-

Add deionized water to the concentrated mixture to precipitate the product. The product should precipitate as a yellow or orange solid.

-

Collect the solid by vacuum filtration, washing the filter cake with cold deionized water.

-

For further purification, the crude solid can be recrystallized from an ethanol/water mixture or purified by column chromatography on silica gel using an ethyl acetate/hexane gradient.

-

Dry the purified product under vacuum to yield this compound.

Physicochemical Properties and Spectroscopic Characterization

The identity and purity of the synthesized intermediate must be rigorously confirmed. Below are the expected properties and key spectroscopic signatures.

| Property | Value | Source |

| Molecular Formula | C₆H₇N₅O₃ | Calculated |

| Molecular Weight | 197.15 g/mol | Calculated |

| Appearance | Yellow to orange crystalline solid | Predicted |

| Predicted XlogP | ~0.9 | Based on similar structures[11] |

Expected Spectroscopic Data:

-

¹H NMR: Expect signals corresponding to two distinct aromatic protons on the pyridine ring, a singlet for the methoxy (-OCH₃) group around 3.9-4.1 ppm, and broad, exchangeable signals for the hydrazine protons (-NHNH₂) which will disappear upon D₂O exchange.

-

¹³C NMR: Expect six distinct carbon signals, including those for the five pyridine ring carbons and one for the methoxy group.

-

IR Spectroscopy: Key peaks should include N-H stretching for the hydrazine group (~3200-3400 cm⁻¹), C-H stretching, aromatic C=C and C=N vibrations (~1400-1600 cm⁻¹), and strong, characteristic asymmetric and symmetric stretches for the nitro group (-NO₂) at approximately 1520 cm⁻¹ and 1340 cm⁻¹, respectively.

-

Mass Spectrometry (ESI-MS): Expect to observe the protonated molecular ion [M+H]⁺ at m/z 198.1.

Core Reactivity: A Gateway to Fused Heterocycles

The primary utility of this compound is its role as a precursor to more complex heterocyclic systems, primarily through reactions involving the hydrazine moiety. The most common and powerful application is a two-step, one-pot sequence involving hydrazone formation followed by intramolecular cyclization.

Caption: General workflow for utilizing the intermediate in cyclization reactions.

Application Protocol: Synthesis of a Pyrazolo[3,4-b]pyridine Derivative

This protocol illustrates the conversion of the title compound into a fused pyrazole ring system, a common scaffold in medicinal chemistry.

Objective: To synthesize a substituted 5-methoxy-7-nitro-1H-pyrazolo[3,4-b]pyridine from this compound and a β-ketoester.

Materials:

-

This compound (1.0 eq)

-

Ethyl acetoacetate (or another β-dicarbonyl compound, 1.1 eq)

-

Glacial acetic acid (as solvent and catalyst)

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in glacial acetic acid.

-

Add ethyl acetoacetate (1.1 eq) to the solution.

-

Heat the reaction mixture to reflux (approx. 118 °C) for 3-5 hours. Causality Note: The acidic conditions catalyze both the initial formation of the hydrazone and the subsequent intramolecular cyclization and dehydration (or elimination of ethanol) to form the stable aromatic pyrazole ring.

-

Monitor the reaction by TLC. The product will be significantly less polar than the starting hydrazine.

-

After completion, cool the reaction mixture to room temperature and pour it slowly into a beaker of ice water with stirring.

-

A precipitate of the crude product should form. Collect the solid by vacuum filtration.

-

Wash the filter cake thoroughly with water to remove residual acetic acid, followed by a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent such as ethanol or an ethanol/DMF mixture to obtain the purified pyrazolo[3,4-b]pyridine derivative.

-

Confirm the structure using NMR, IR, and MS, noting the disappearance of the hydrazine N-H signals and the appearance of signals characteristic of the new pyrazole ring.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. The title compound, while not extensively studied, should be handled with care based on the known hazards of its constituent functional groups.

-

Hydrazine Moiety: Hydrazine and its organic derivatives are toxic and should be handled as potential carcinogens. Avoid inhalation, ingestion, and skin contact.

-

Nitroaromatic Compounds: Nitroaromatic compounds can be thermally sensitive and may decompose energetically at elevated temperatures. Avoid excessive heat and strong shocks.[12]

-

General Handling: Always handle this compound in a well-ventilated chemical fume hood.[13] Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile is a suitable choice), and safety glasses or goggles.[14]

Conclusion

This compound represents a potent and highly strategic intermediate for the synthesis of complex heterocyclic molecules. While its direct synthesis may not be widely published, its preparation via a robust SNAr reaction is highly feasible. The true value of this compound lies in its capacity for facile conversion into fused ring systems, particularly pyrazolo[3,4-b]pyridines, which are of significant interest in pharmaceutical research. By understanding the interplay of its functional groups and applying established synthetic methodologies, researchers and drug development professionals can effectively leverage this building block to accelerate the discovery of novel chemical entities.

References

-

Landberg, B. E. (1972). The reactions of methylhydrazine with various 2-substituted 4, 6-dimethoxy - 5 - nitropyrimidines. Oregon State University. [Link]

-

Prescott, B., & Caldes, G. (1970). Potential antitumor agents. Derivatives of 2-hydrazino-5-nitropyridine. Journal of Pharmaceutical Sciences, 59(1), 101-104. [Link]

-

Organic Syntheses. (n.d.). A General, One-Pot, Regioselective Synthesis of Pyrazoles. Retrieved February 27, 2026, from [Link]

-

ResearchGate. (2014). Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine?[Link]

-

Farkaš, J., & Sorm, F. (1975). Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-2,3-dihydro-5H-l,2,4-triazino[5,6-b]indoles. Chemical Papers, 29(3), 418-420. [Link]

-

PubChemLite. (n.d.). 2-hydrazinyl-3-nitropyridine (C5H6N4O2). Retrieved February 27, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-Hydrazino-5-phenylpyrazine. Retrieved February 27, 2026, from [Link]

-

Svete, J. et al. (2020). Synthesis of Hydrazinylpyridines via Nucleophilic Aromatic Substitution and Further Transformation to Bicyclo[2.2.2]octenes Fused with Two N-Aminosuccinimide Moieties. Molecules, 25(4), 852. [Link]

-

Bakke, J. M. (2000). Nitropyridines, Their Synthesis and Reactions. Chemical Reviews, 100(1), 1-34. [Link]

-

Liu, P. N. et al. (2014). Rhodium-Catalyzed Addition-Cyclization of Hydrazines with Alkynes: Pyrazole Synthesis via Unexpected C-N Bond Cleavage. Organic Letters, 16(13), 3476-3479. [Link]

-

Al-Omar, M. A. et al. (2010). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules, 15(12), 9363-9375. [Link]

-

Dataintelo. (n.d.). 2 Methoxy 5 Nitropyridine CAS 5446 92 4 Market Report. Retrieved February 27, 2026, from [Link]

-

Han, Y.-H., & Zhao, P.-S. (2011). 2-(2-hydroxy-3-methoxy-5-nitrobenzylidene)-3-methylbenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o135. [Link]

-

Slouka, J. et al. (1993). Cyclization Reactions of Hydrazones. Part 28. Synthesis of Some[6][15][16]Triazino[5,6-b]quinoline Derivatives. Collection of Czechoslovak Chemical Communications, 58(9), 2149-2157. [Link]

Sources

- 1. Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity [mdpi.com]

- 2. 2-Hydroxy-N′-(2-hydroxy-3-methoxy-5-nitrobenzylidene)-3-methylbenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chempap.org [chempap.org]

- 4. Rhodium-Catalyzed Addition-Cyclization of Hydrazines with Alkynes: Pyrazole Synthesis via Unexpected C-N Bond Cleavage [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Potential antitumor agents. Derivatives of 2-hydrazino-5-nitropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 2-HYDRAZINO-3-NITROPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 10. prepchem.com [prepchem.com]

- 11. PubChemLite - 2-hydrazinyl-3-nitropyridine (C5H6N4O2) [pubchemlite.lcsb.uni.lu]

- 12. jubilantingrevia.com [jubilantingrevia.com]

- 13. echemi.com [echemi.com]

- 14. fishersci.com [fishersci.com]

- 15. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 16. fishersci.com [fishersci.com]

Discovery and history of substituted nitropyridines

An In-Depth Technical Guide to the Discovery and History of Substituted Nitropyridines

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the discovery and historical development of substituted nitropyridines, a class of molecules pivotal to advancements in pharmaceuticals, agrochemicals, and materials science. We will delve into the foundational challenges of their synthesis, the key breakthroughs that unlocked their potential, and the modern methodologies that have established them as versatile synthetic intermediates. This document is structured to provide not just protocols, but the scientific rationale behind them, offering researchers and drug development professionals a comprehensive understanding of this critical field.

The Foundational Challenge: The Electronic Resistance of the Pyridine Ring

The pyridine ring, an isoelectronic analogue of benzene, presents a significant challenge to classical electrophilic aromatic substitution. The lone pair of electrons on the nitrogen atom imparts a basic character, leading to protonation under the strongly acidic conditions typical of nitration reactions (e.g., HNO₃/H₂SO₄). This protonation forms the pyridinium ion, which is intensely electron-deficient and thus highly deactivated towards further electrophilic attack. Consequently, early attempts at direct nitration of pyridine resulted in exceedingly low yields, hindering the exploration of its nitro-derivatives for many years.[1]

A Seminal Breakthrough: The Pyridine N-Oxide Strategy

A paradigm shift in nitropyridine synthesis came with the strategic use of pyridine N-oxides. This approach, which remains a cornerstone of historical synthesis, fundamentally alters the electronic properties of the pyridine ring. The N-oxide functionality serves two critical purposes:

-

Ring Activation: The oxygen atom donates electron density back into the pyridine ring, particularly activating the C4 (para) and C2/C6 (ortho) positions towards electrophilic attack.[2]

-

Prevention of N-Protonation: The nitrogen atom's lone pair is already engaged in the N-O bond, preventing deactivating protonation under acidic conditions.

This activation strategy opened two primary, historically significant pathways to nitropyridines, most notably 4-nitropyridine derivatives.

Pathway A: Direct Nitration of Pyridine N-Oxide

The most prevalent historical method involves the direct electrophilic nitration of a pre-formed pyridine N-oxide. The increased electron density at the 4-position makes it the primary site of attack.[2]

This protocol is based on established historical methods using a mixed acid approach.[2]

-

Preparation of the Nitrating Mixture: In a 250 mL flask equipped with a magnetic stir bar and cooled in an ice bath, slowly add 30 mL (0.56 mol) of concentrated sulfuric acid to 12 mL (0.29 mol) of fuming nitric acid. Allow the mixture to warm to 20°C before use.

-

Reaction Setup: Assemble a 100 mL three-neck flask with a magnetic stir bar, reflux condenser, internal thermometer, and an addition funnel.

-

Nitration Procedure: Add 9.51 g (100 mmol) of pyridine N-oxide to the flask and heat to 60°C. Transfer the nitrating acid to the addition funnel and add it dropwise to the stirred pyridine N-oxide over 30 minutes. After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.[2]

-

Work-up and Isolation: Cool the reaction mixture to room temperature and carefully pour it onto approximately 150 g of crushed ice. Neutralize the solution with a suitable base (e.g., sodium carbonate) and extract the product with an appropriate organic solvent (e.g., chloroform or ethyl acetate). Dry the organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 4-nitropyridine N-oxide. Further purification can be achieved by recrystallization.

Pathway B: Oxidation of a Pre-existing Nitropyridine

An alternative, though historically less common, route involves the direct N-oxidation of a pyridine ring that already contains a nitro substituent. This method is contingent on the availability of the starting nitropyridine and is particularly effective when using organic peroxy acids like m-chloroperoxybenzoic acid (m-CPBA).[2]

Evolving Methodologies for 3-Nitropyridines

While the N-oxide strategy proved effective for 4-nitro substitution, the synthesis of 3-nitropyridines remained a challenge. Direct nitration of pyridine itself is not only low-yielding but also favors the 3-position, albeit poorly. Over time, more sophisticated methods were developed.

One notable advancement involves the reaction of pyridine with dinitrogen pentoxide (N₂O₅) to form an N-nitropyridinium salt. This intermediate, when treated with sulfur dioxide or sodium bisulfite, undergoes a rearrangement to yield 3-nitropyridine.[1][3] Mechanistic studies suggest this is not a simple electrophilic substitution but rather a process involving a[4][5] sigmatropic shift of the nitro group from the nitrogen atom to the C3 position.[1][3][6]

More recently, Katritzky and co-workers developed a method using nitric acid in trifluoroacetic anhydride, which can generate dinitrogen pentoxide in situ and provides comparable or higher yields than previous N₂O₅ methods for a range of substituted pyridines.[7][8]

Nitropyridines as Versatile Synthetic Intermediates

The true value of nitropyridines in modern chemistry lies in their utility as building blocks for more complex, functionalized molecules. The strongly electron-withdrawing nitro group activates the pyridine ring for a variety of transformations.

Nucleophilic Aromatic Substitution (SNAr)

The nitro group is a powerful activating group for SNAr reactions, enabling the displacement of leaving groups (such as halogens) or even the nitro group itself. This is particularly effective for chloro- and fluoro-substituted nitropyridines.[9][10] This strategy is a workhorse in medicinal and agricultural chemistry for introducing diverse functionalities.

| Starting Material | Reagent/Reaction Type | Product Class | Application Area | Reference |

| 2-Chloro-5-nitropyridine | 4-Aminophenol, then alkylation | Phenylaminoacetates | Herbicides | [9][10] |

| 2-Chloro-5-nitropyridine | N-Phenylpiperazine, then reduction | (Piperazinyl)pyridinamines | Anticancer agents | [10] |

| 2-Chloro-3-nitropyridine | Azoles (e.g., pyrazole, imidazole) | Azole-functionalized nitropyridines | Antibacterial, Antiprotozoal | [9] |

| 2-Chloro-5-nitropyridine | Hydroxyl compounds | Insecticidal ethers | Insecticides | [9][10] |

Vicarious Nucleophilic Substitution (VNS) of Hydrogen

A more advanced strategy is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. This powerful reaction allows for the direct introduction of carbon or heteroatom nucleophiles onto the electron-deficient nitropyridine ring, typically at positions ortho or para to the nitro group, without the need for a pre-existing leaving group.[3] For example, 3-nitropyridine can be functionalized at the C2 or C4 position with high regioselectivity.[3][9] This method has been used to synthesize precursors for semicarbazide-sensitive amine oxidase (SSAO) inhibitors.[9][10]

Reduction and Further Derivatization

The nitro group can be readily reduced to an amino group, which serves as a versatile synthetic handle for a vast array of subsequent reactions, including amide bond formation, diazotization, and the construction of fused heterocyclic systems like imidazopyridines.[3][10]

The Rise of Bioisosteric Replacement Strategies

In modern drug development, the concept of bioisosteric replacement is paramount for optimizing a lead compound's efficacy, selectivity, and pharmacokinetic properties. The nitro group and the pyridine N-oxide moiety have both been subjects of such strategies.

-

Pyridine-N-Oxide Bioisosteres: The pyridine-N-oxide group, while useful synthetically, can have metabolic liabilities. It has been demonstrated that a 2-difluoromethylpyridine can serve as an effective bioisosteric replacement, mimicking the electronic properties while potentially improving metabolic stability.[11]

-

Nitro Group Bioisosteres: The nitro group itself is often viewed as a potential liability in drug candidates due to concerns about metabolic reduction to toxic species. The trifluoromethyl (-CF₃) group has been successfully employed as a bioisostere for an aliphatic nitro group, maintaining or even improving potency in cannabinoid receptor modulators.[12]

-

Pyridine Ring Bioisosteres: In a broader sense, the entire pyridine ring can be replaced. For instance, 2-substituted benzonitriles are recognized as effective bioisosteres for 4-substituted pyridines, where the nitrile group mimics the hydrogen-bond accepting ability of the pyridine nitrogen.[13]

Conclusion